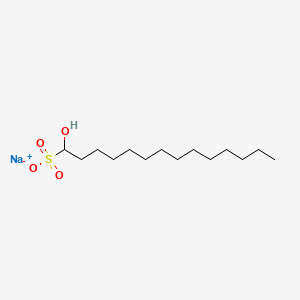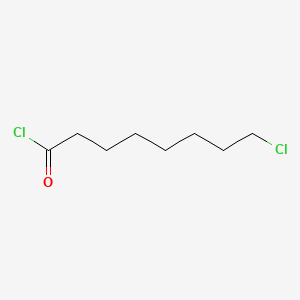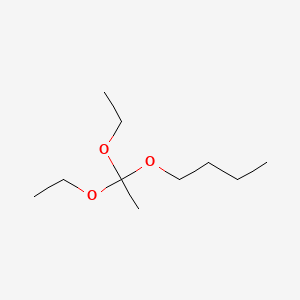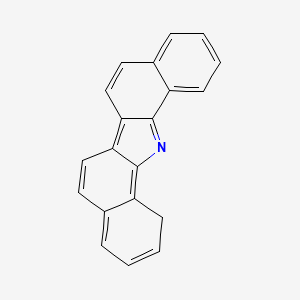
1H-Dibenzo(a,i)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Dibenzo(a,i)carbazole is a polycyclic aromatic hydrocarbon that contains a nitrogen atom within its structureThis compound is part of the larger family of carbazole derivatives, which have been extensively studied for their versatile functionalization and excellent optoelectronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(a,i)carbazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of methyl 7-oxo-dehydroabietate with substituted phenylhydrazines . The reaction conditions typically include the use of solvents such as ethanol or acetic acid and heating under reflux.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Dibenzo(a,i)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or aromatic rings, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1H-Dibenzo(a,i)carbazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit MEK1 kinase activity, leading to the induction of apoptosis in cancer cells . The compound can elevate intracellular reactive oxygen species (ROS) levels, decrease mitochondrial membrane potential, and disrupt cell membrane integrity, ultimately causing cell death .
Comparación Con Compuestos Similares
1H-Dibenzo(a,c)carbazole: Another carbazole derivative with similar structural features but different biological activities.
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and applications in nanodevices and rechargeable batteries.
Uniqueness: 1H-Dibenzo(a,i)carbazole is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique optoelectronic properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
42226-53-9 |
|---|---|
Fórmula molecular |
C20H13N |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2 |
Clave InChI |
FZMFRDRGUFGKMG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


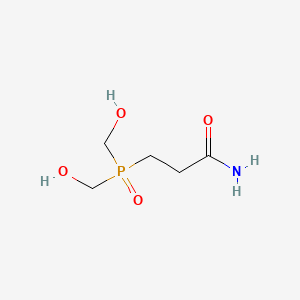
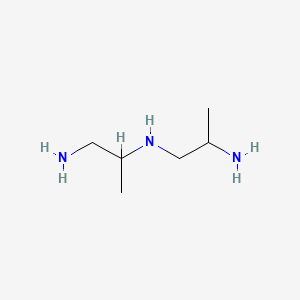
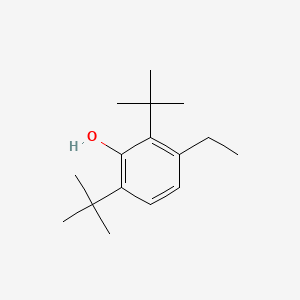
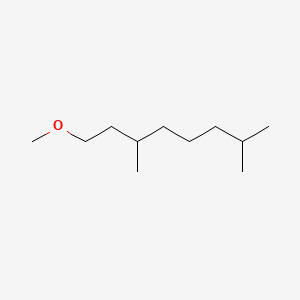
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
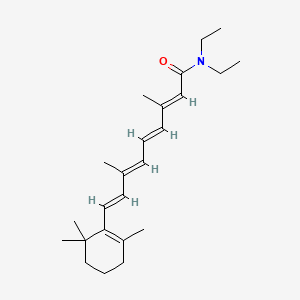
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
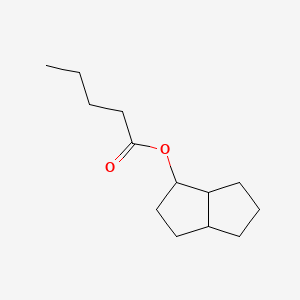
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
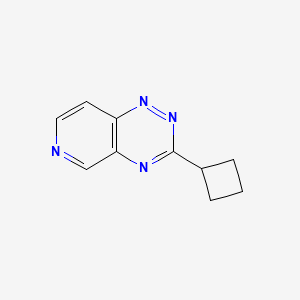
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
